molecular formula C5H15NO7P2 B1677274 Olpadronic acid CAS No. 63132-39-8

Olpadronic acid

货号: B1677274
CAS 编号: 63132-39-8
分子量: 263.12 g/mol
InChI 键: UGEPSJNLORCRBO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

奥帕龙酸通过抑制破骨细胞(负责骨吸收的细胞)的活性发挥其作用。它与骨基质中的羟基磷灰石晶体结合,阻止这些晶体的溶解,从而减少骨吸收。 这种机制有助于维持骨密度并降低骨折风险 . 奥帕龙酸的分子靶标包括参与甲戊酸途径的酶,该途径对小 GTP 酶信号蛋白的异戊烯化至关重要 .

类似化合物:

奥帕龙酸的独特性: 奥帕龙酸因其独特的化学结构而独一无二,使其具有独特的药代动力学和药效学特性。 它对骨组织具有高度亲和力,作用时间长,在长期治疗骨骼疾病方面有效 .

准备方法

合成路线和反应条件: 奥帕龙酸是通过多步化学过程合成的。合成通常涉及在受控条件下二甲胺与 3-氯丙烷-1,1-二基双(膦酸) 的反应。反应在 50-70°C 的温度范围内于水性介质中进行。 然后通过结晶或其他合适的方法纯化产物 .

工业生产方法: 在工业环境中,奥帕龙酸的生产涉及大型化学反应器,在反应器中,反应物在受控条件下混合和加热。 该工艺针对高产率和纯度进行了优化,最终产品经过严格的质量控制措施,以确保其对医疗用途的有效性和安全性 .

化学反应分析

反应类型: 奥帕龙酸会发生各种化学反应,包括:

常用试剂和条件:

形成的主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,奥帕龙酸的氧化会导致形成膦酸衍生物,而还原会产生各种羟基丙烷衍生物 .

科学研究应用

奥帕龙酸具有广泛的科学研究应用,包括:

    化学: 它用作各种化学反应中的试剂以及分析方法的标准品。

    生物学: 它用于与骨骼代谢相关的研究以及双膦酸盐对细胞过程的影响。

    医学: 它用于治疗骨质疏松症、高血钙症和骨转移。

    工业: 它用于生产药物以及作为某些工业过程中的成分.

相似化合物的比较

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides it with distinct pharmacokinetic and pharmacodynamic properties. It has a high affinity for bone tissue and a prolonged duration of action, making it effective in the long-term management of bone diseases .

属性

IUPAC Name

[3-(dimethylamino)-1-hydroxy-1-phosphonopropyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NO7P2/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEPSJNLORCRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212479
Record name Olpadronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63132-39-8
Record name Olpadronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63132-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olpadronic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063132398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olpadronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Olpadronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLPADRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874HHB2V3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olpadronic acid
Reactant of Route 2
Reactant of Route 2
Olpadronic acid
Reactant of Route 3
Reactant of Route 3
Olpadronic acid
Reactant of Route 4
Olpadronic acid
Reactant of Route 5
Reactant of Route 5
Olpadronic acid
Reactant of Route 6
Olpadronic acid
Customer
Q & A

Q1: What is the primary therapeutic target of Olpadronic acid?

A1: While this compound is classified as a bisphosphonate, a class of drugs known to inhibit bone resorption, the provided research highlights its potential in cancer treatment. Specifically, this compound acts as a stimulating agent for γδ T cells, particularly the Vγ9Vδ2 subset. [] These cells play a crucial role in the immune system's response to tumors. []

Q2: How does this compound enhance the immune response against cancer cells?

A2: The research suggests that this compound, in combination with antibodies targeting the protein Claudin 18.2 (CLDN18.2), may offer a promising approach to cancer treatment. [] CLDN18.2 is often overexpressed in various cancers, making it a potential target for antibody-based therapies. [] this compound's ability to stimulate γδ T cells, particularly when combined with CLDN18.2-targeting antibodies, enhances the immune system's ability to recognize and eliminate cancer cells. []

Q3: What is the significance of combining this compound with agents that stabilize CLDN18.2 expression?

A3: Research indicates that combining this compound with agents that stabilize or enhance the expression of CLDN18.2 on the surface of cancer cells can further improve the effectiveness of this therapeutic strategy. [] This is because higher levels of CLDN18.2 on the cell surface make the cancer cells more susceptible to targeting by the CLDN18.2-specific antibodies. []

Q4: Are there any specific agents mentioned that can stabilize or enhance CLDN18.2 expression?

A4: Yes, the research mentions several agents that have shown the potential to stabilize or increase CLDN18.2 expression. These include:

  • Cell cycle-arresting agents: These agents interfere with the normal cell cycle progression, leading to the accumulation of cells in specific phases where CLDN18.2 expression might be elevated. The research specifically mentions the G2 and S phases as potentially relevant. []
  • Chemotherapeutic drugs: Certain chemotherapeutic agents, such as anthracyclines, platinum compounds (like Oxaliplatin and Cisplatin), nucleoside analogs (like 5-Fluorouracil), taxanes, and camptothecin analogs, are suggested to have this stabilizing effect on CLDN18.2 expression. []

Q5: What is the molecular structure and characteristics of this compound?

A5: this compound, chemically known as (3-(dimethylamino)-1-hydroxypropylidene)bisphosphonic acid, is a nitrogen-containing bisphosphonate (aminobisphosphonate). [] Unfortunately, the provided abstracts do not offer detailed spectroscopic data or specifics about its material compatibility and stability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。